molecular formula C8H9N3S B1344974 6-Methyl-1,3-benzothiazole-2,4-diamine CAS No. 1071346-94-5

6-Methyl-1,3-benzothiazole-2,4-diamine

Cat. No.: B1344974
CAS No.: 1071346-94-5
M. Wt: 179.24 g/mol
InChI Key: ATMSLSAMHWYQBB-UHFFFAOYSA-N
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Description

6-Methyl-1,3-benzothiazole-2,4-diamine is an organic compound with the molecular formula C8H9N3S. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Safety and Hazards

The safety information for 6-Methyl-1,3-benzothiazole-2,4-diamine can be found in its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-benzothiazole-2,4-diamine typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction of 2-aminothiophenol with a carbonyl compound, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts like iodine or samarium triflate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3-benzothiazole-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 6-Methyl-1,3-benzothiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methyl-1,3-benzothiazole-2,4-diamine include other benzothiazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position and the diamine functionality at the 2,4-positions provide distinct properties that can be exploited in various applications .

Properties

IUPAC Name

6-methyl-1,3-benzothiazole-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMSLSAMHWYQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649435
Record name 6-Methyl-1,3-benzothiazole-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071346-94-5
Record name 6-Methyl-1,3-benzothiazole-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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